MFCD18085994

説明

These compounds are characterized by their reactivity in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs in drug discovery . Key properties typically include moderate aqueous solubility (e.g., 0.24 mg/ml for CAS 1046861-20-4), high GI absorption, and structural versatility for functionalization .

特性

IUPAC Name |

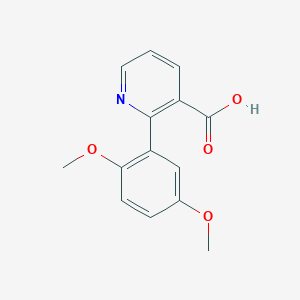

2-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVUBAAKNGPQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687832 | |

| Record name | 2-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-68-4 | |

| Record name | 2-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18085994” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:

Step 1: Initial reaction of precursor compounds under controlled conditions.

Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.

Step 3: Final reaction to produce “this compound,” followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve:

- Continuous monitoring of reaction parameters.

- Use of catalysts to enhance reaction rates.

- Implementation of safety measures to handle reactive intermediates and by-products.

化学反応の分析

Types of Reactions: “MFCD18085994” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent being introduced, often requiring specific solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, lower oxidation state products.

科学的研究の応用

“MFCD18085994” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

作用機序

“MFCD18085994” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. Key differences may lie in:

Reactivity: Differences in how the compounds react under similar conditions.

Applications: Variations in their use in research or industry.

Properties: Distinct physical or chemical properties that make “this compound” suitable for specific applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Comparative Physicochemical Properties

Key Observations :

- Polarity and Solubility : Boronic acids (e.g., CAS 1046861-20-4) exhibit higher aqueous solubility compared to halogenated aromatics (e.g., CAS 1761-61-1) due to the hydrophilic boronate group .

- Lipophilicity (Log Po/w) : Trifluoromethyl-substituted compounds (e.g., CAS 1533-03-5) show elevated Log P values, enhancing membrane permeability but reducing solubility .

- Pharmacokinetics : Boronic acids generally display superior GI absorption and BBB penetration, making them favorable for CNS-targeting drug candidates .

Functional Analogues

Research Findings and Limitations

Pharmacological Profiles

Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。